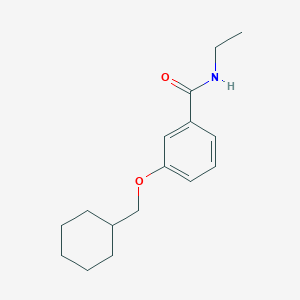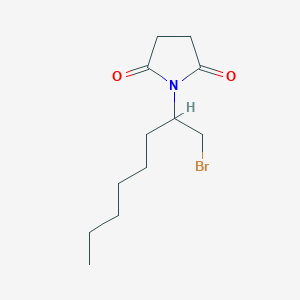![molecular formula C15H20O4S B14378873 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol CAS No. 90177-48-3](/img/structure/B14378873.png)
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[420]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol typically involves multi-step organic reactions. One common method involves the use of rhodium(I) complexes as catalysts. The preparation of similar bicyclic compounds has been reported using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or hydrocarbons.
科学的研究の応用
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[42
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol exerts its effects involves its interaction with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, and the bicyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octan-3-ol: A similar compound with a different substitution pattern.
Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes: Prepared using similar synthetic methods.
Uniqueness
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This combination of functional groups and the bicyclic structure gives it distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
90177-48-3 |
|---|---|
分子式 |
C15H20O4S |
分子量 |
296.4 g/mol |
IUPAC名 |
7,7-dimethoxy-4-phenylsulfanyl-2-oxabicyclo[4.2.0]octan-3-ol |
InChI |
InChI=1S/C15H20O4S/c1-17-15(18-2)9-12-11(15)8-13(14(16)19-12)20-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 |
InChIキー |
GDBDTCUVCSKLOD-UHFFFAOYSA-N |
正規SMILES |
COC1(CC2C1CC(C(O2)O)SC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


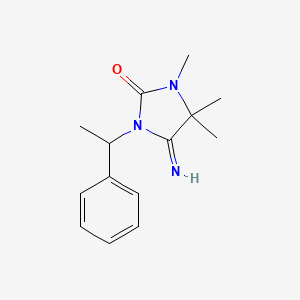
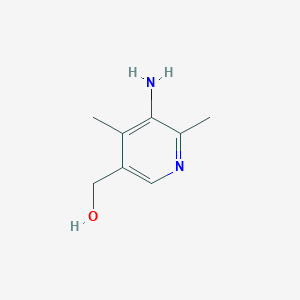
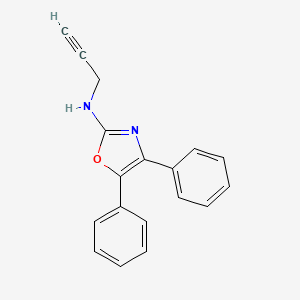
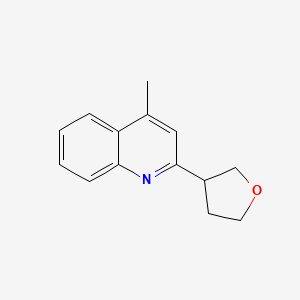
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
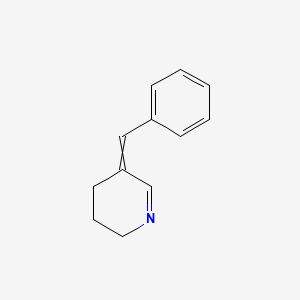

methanone](/img/structure/B14378853.png)

